molecular formula C14H22N2O7 B611204 t-Boc-N-amido-PEG1-NHS ester CAS No. 1260092-55-4

t-Boc-N-amido-PEG1-NHS ester

Número de catálogo: B611204
Número CAS: 1260092-55-4
Peso molecular: 330.34
Clave InChI: KTMOAQDFUHQKJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

t-Boc-N-amido-PEG1-NHS ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected amine moiety. This compound is widely used in bioconjugation and drug delivery applications due to its ability to react with primary amines and its hydrophilic PEG spacer, which increases solubility in aqueous media .

Aplicaciones Científicas De Investigación

Bioconjugation

t-Boc-N-amido-PEG1-NHS ester serves as an effective bioconjugation tool due to its ability to form stable amide linkages with primary amines found in proteins, peptides, and oligonucleotides. The NHS ester group reacts efficiently with amine-containing biomolecules, facilitating the labeling and modification of these entities for various applications:

  • Protein Modification : The NHS ester can label primary amines on proteins, enhancing their solubility and stability in aqueous environments .
  • Oligonucleotide Conjugation : It can also be utilized to modify amine-modified oligonucleotides, aiding in the development of targeted gene therapies .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems significantly improves pharmacokinetics and therapeutic efficacy. The hydrophilic nature of the PEG spacer enhances the solubility of the conjugated drugs, leading to improved circulation times and reduced immunogenicity:

  • Nanoparticle Formulations : Research has demonstrated that nanoparticles stabilized with PEGylated compounds show enhanced delivery efficiency for anticancer drugs like camptothecin (CPT) by prolonging circulation time and improving tumor targeting through the enhanced permeability and retention (EPR) effect .
  • Therapeutic Agents : The ability to modify therapeutic agents with this compound allows for controlled release profiles and targeted delivery mechanisms, essential for maximizing therapeutic outcomes while minimizing side effects .

Case Studies

Several studies highlight the applications of this compound in real-world scenarios:

Study Application Findings
Han Thesis Targeted Drug DeliveryDeveloped polymer-based nanoparticles using PEGylation to enhance delivery efficiency of CPT. Demonstrated improved pharmacokinetics compared to non-PEGylated formulations.
AxisPharm Research Protein ModificationShowed that PEGylation using this compound significantly increased the solubility and stability of modified proteins in biological assays.
BOC Sciences Oligonucleotide LabelingUtilized the NHS ester for efficient labeling of oligonucleotides, resulting in enhanced specificity in gene targeting applications.

Advantages of this compound

The use of this compound offers several advantages that make it a preferred choice in many research applications:

  • Enhanced Solubility : The PEG spacer increases water solubility, which is crucial for biological applications.
  • Controlled Deprotection : The t-Boc group can be selectively removed under mild acidic conditions, allowing for precise control over the functionalization process .
  • Versatility : Its ability to conjugate with various biomolecules makes it suitable for diverse applications in drug development and molecular biology.

Mecanismo De Acción

Target of Action

The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

This compound contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, this compound can influence their function and interactions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of this compound’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG1-NHS ester typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using tert-butyloxycarbonyl (t-Boc) to form a t-Boc-protected amine.

    PEGylation: The t-Boc-protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

    Activation with NHS Ester: The PEGylated intermediate is further reacted with N-hydroxysuccinimide (NHS) ester to form the final product, this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions:

    Substitution Reactions: t-Boc-N-amido-PEG1-NHS ester undergoes substitution reactions with primary amines to form stable amide bonds. .

    Deprotection Reactions: The t-Boc group can be deprotected under mildly acidic conditions to release the free amine

Common Reagents and Conditions:

    Substitution Reactions: Primary amines, typically in a buffered aqueous solution at pH 7-9.

    Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

Major Products:

    Substitution Reactions: The major product is the amide bond formed between the NHS ester and the primary amine.

    Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group

Comparación Con Compuestos Similares

  • t-Boc-N-amido-PEG2-NHS ester
  • t-Boc-N-amido-PEG3-NHS ester
  • t-Boc-N-amido-PEG4-NHS ester
  • t-Boc-N-amido-PEG5-NHS ester

Comparison:

  • Chain Length: The primary difference between t-Boc-N-amido-PEG1-NHS ester and its similar compounds lies in the length of the PEG chain. Longer PEG chains can provide greater solubility and flexibility but may also affect the overall size and pharmacokinetics of the conjugated molecules .
  • Reactivity: All these compounds share similar reactivity due to the presence of NHS ester and t-Boc-protected amine moieties. the choice of compound depends on the specific application and desired properties of the final product .

Actividad Biológica

t-Boc-N-amido-PEG1-NHS ester is a specialized chemical compound widely utilized in drug research and development. It belongs to the category of N-hydroxysuccinimide (NHS) esters, which are essential for the functionalization of biomolecules, particularly proteins and peptides, through a process known as PEGylation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug delivery.

Chemical Structure and Properties

The structure of this compound includes:

  • Boc Group : A tert-butyloxycarbonyl group that provides protection to the amine functionality.
  • PEG Spacer : A polyethylene glycol (PEG) moiety that enhances solubility and reduces immunogenicity.
  • NHS Ester : This functional group allows for efficient coupling with primary amines, forming stable amide bonds.
PropertyValue
Molecular Weight204.267 g/mol
Molecular FormulaC9H20N2O3
Purity≥95%
Storage Conditions-5°C, dry, away from sunlight

The primary mechanism by which this compound exerts its biological activity is through PEGylation , a process that modifies therapeutic agents to improve their pharmacokinetic properties. The NHS ester reacts with primary amines (-NH2) on biomolecules to form stable amide bonds, enhancing their solubility in aqueous environments and prolonging their circulation time in biological systems. This modification can significantly reduce immunogenicity and enzymatic degradation, leading to improved therapeutic efficacy.

Biological Activity

Research indicates that compounds modified with this compound exhibit several beneficial biological activities:

  • Enhanced Solubility : The PEG spacer increases the solubility of hydrophobic drugs in aqueous media, facilitating their administration and absorption.
  • Reduced Immunogenicity : PEGylation masks potential epitopes on proteins, reducing immune recognition and prolonging the half-life of therapeutic agents.
  • Improved Stability : The compound protects attached biomolecules from proteolytic degradation, maintaining their functional integrity.

Case Study 1: Antibody Drug Conjugates

In a study examining antibody-drug conjugates (ADCs), researchers utilized this compound to modify monoclonal antibodies. The PEGylated ADCs demonstrated significantly enhanced stability and reduced immunogenicity compared to non-PEGylated counterparts. The pharmacokinetic studies showed prolonged circulation times in vivo, leading to improved therapeutic outcomes in tumor models .

Case Study 2: siRNA Delivery

Another investigation focused on the delivery of small interfering RNA (siRNA) using this compound-modified carriers. The PEGylated carriers exhibited low cytotoxicity profiles while effectively delivering siRNA to target cells. In vitro assays revealed successful downregulation of target genes associated with viral infections, highlighting the potential of this compound in gene therapy applications .

Applications

The versatility of this compound extends across various fields:

  • Drug Development : Enhancing the pharmacological properties of new therapeutic agents.
  • Gene Therapy : Facilitating the delivery of nucleic acids while minimizing immune responses.
  • Vaccine Development : Improving the stability and efficacy of vaccine components.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOAQDFUHQKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-amido-PEG1-NHS ester
Reactant of Route 2
Reactant of Route 2
t-Boc-N-amido-PEG1-NHS ester
Reactant of Route 3
Reactant of Route 3
t-Boc-N-amido-PEG1-NHS ester
Reactant of Route 4
Reactant of Route 4
t-Boc-N-amido-PEG1-NHS ester
Reactant of Route 5
Reactant of Route 5
t-Boc-N-amido-PEG1-NHS ester
Reactant of Route 6
Reactant of Route 6
t-Boc-N-amido-PEG1-NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.